molecular formula C7H10ClN3 B597255 4-chloro-N-ethyl-5-methylpyrimidin-2-amine CAS No. 1289387-57-0

4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Cat. No.: B597255
CAS No.: 1289387-57-0
M. Wt: 171.628
InChI Key: SHQAEXZWHZSRBP-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the N-position, and a methyl group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-5-methylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-ethyl-5-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Properties

IUPAC Name

4-chloro-N-ethyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-10-4-5(2)6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAEXZWHZSRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693799
Record name 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-57-0
Record name 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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